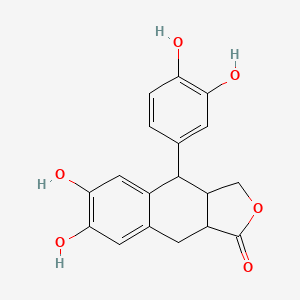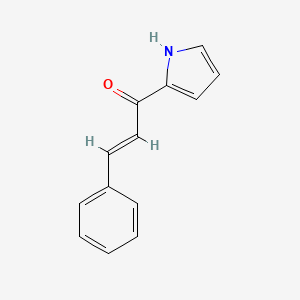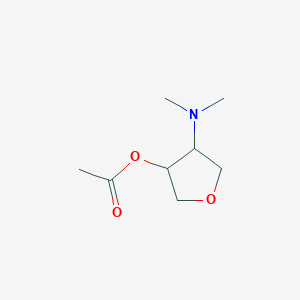
2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a unique structure that includes an allyloxybenzylidene moiety, a hydrazino group, and a dichlorophenyl-oxoacetamide framework, making it an interesting subject for chemical research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide typically involves multiple steps:
-
Formation of the Allyloxybenzylidene Intermediate: : This step involves the reaction of 3-allyloxybenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.
-
Coupling with Dichlorophenyl-Oxoacetamide: : The hydrazone intermediate is then reacted with 2,5-dichlorophenyl-oxoacetamide in the presence of a suitable catalyst, such as acetic acid or a base like triethylamine, to form the final product.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the hydrazino group, potentially converting it to an amine or other reduced forms.
-
Substitution: : The dichlorophenyl moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group may yield epoxides, while reduction of the hydrazino group could produce amines.
科学研究应用
Chemistry
In chemistry, 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations might be leveraged to design prodrugs or active pharmaceutical ingredients (APIs) with specific biological activities.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups and potential for forming stable structures.
作用机制
The mechanism by which 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The hydrazino group could form hydrogen bonds or coordinate with metal ions, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
2-(2-(3-Methoxybenzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide: Similar structure but with a methoxy group instead of an allyloxy group.
2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2,4-dichlorophenyl)-2-oxoacetamide: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
The uniqueness of 2-(2-(3-(Allyloxy)benzylidene)hydrazino)-N-(2,5-dichlorophenyl)-2-oxoacetamide lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both allyloxy and dichlorophenyl groups provides a distinctive set of properties that can be exploited in various fields.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
属性
CAS 编号 |
765313-27-7 |
|---|---|
分子式 |
C18H15Cl2N3O3 |
分子量 |
392.2 g/mol |
IUPAC 名称 |
N-(2,5-dichlorophenyl)-N'-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C18H15Cl2N3O3/c1-2-8-26-14-5-3-4-12(9-14)11-21-23-18(25)17(24)22-16-10-13(19)6-7-15(16)20/h2-7,9-11H,1,8H2,(H,22,24)(H,23,25)/b21-11+ |
InChI 键 |
BQHRJSFADYCQOH-SRZZPIQSSA-N |
手性 SMILES |
C=CCOC1=CC=CC(=C1)/C=N/NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
规范 SMILES |
C=CCOC1=CC=CC(=C1)C=NNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(Carbamothioylcarbamothioyl)amino]-N,N-diethylbenzamide](/img/structure/B12008296.png)




![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B12008356.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B12008360.png)
![3-[(3-fluorophenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine](/img/structure/B12008362.png)

![3,4-dihydronaphtho[1,8-bc]azepin-2(1H)-one](/img/structure/B12008369.png)
![2-(1-naphthyl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12008375.png)
![(5E)-2-(4-butoxyphenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12008381.png)
![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}heptanamide](/img/structure/B12008389.png)
